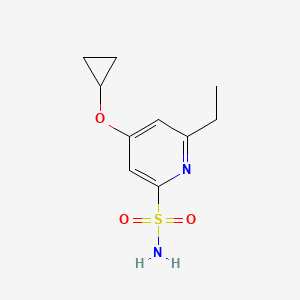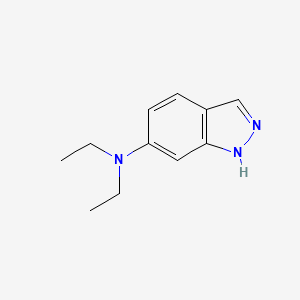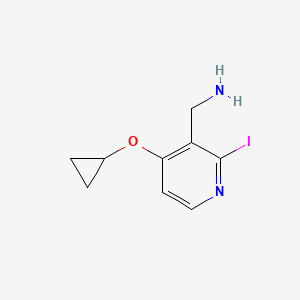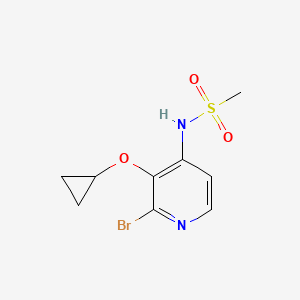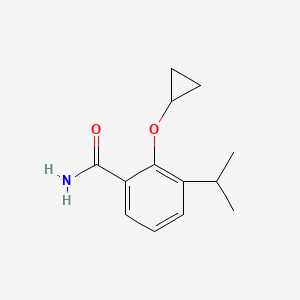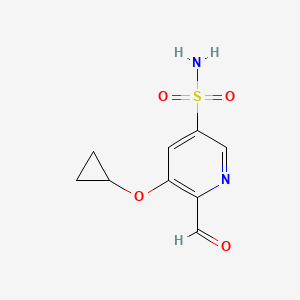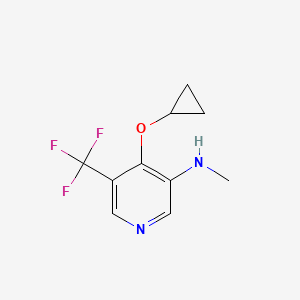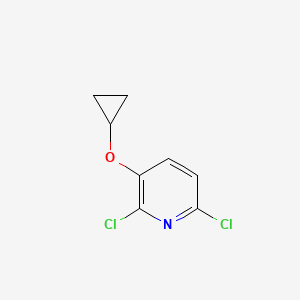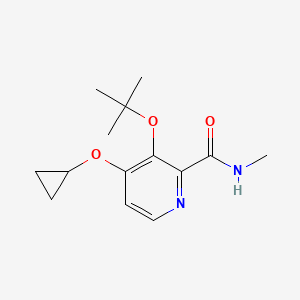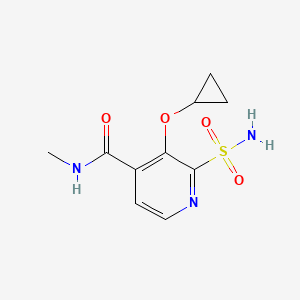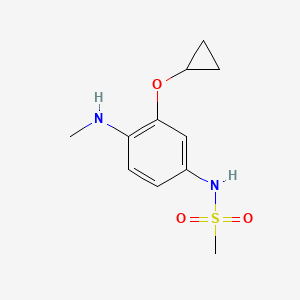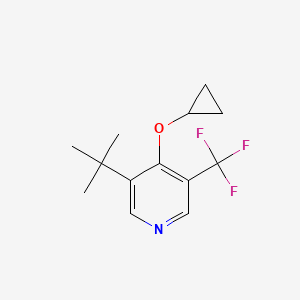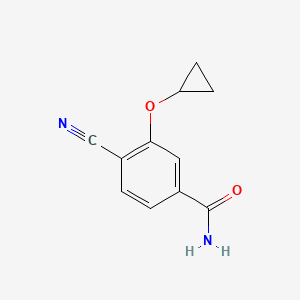
4-Cyano-3-cyclopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3-cyclopropoxybenzamide: is an organic compound characterized by the presence of a cyano group (–CN) and a cyclopropoxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of 4-Cyano-3-cyclopropoxybenzamide may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the product while maintaining cost-effectiveness and environmental sustainability. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyano-3-cyclopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Cyano-3-cyclopropoxybenzamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 4-Cyano-3-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy group can enhance the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Cyano-N-cyclopropylbenzamide
- 2-(3-Cyanophenoxy)-N-cyclopropylacetamide
- 4-Cyano-2-pyridinecarboxylic acid
Comparison: 4-Cyano-3-cyclopropoxybenzamide is unique due to the presence of both the cyano and cyclopropoxy groups on the benzamide core. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and binding affinity, which are advantageous in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
1243456-03-2 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-cyano-3-cyclopropyloxybenzamide |
InChI |
InChI=1S/C11H10N2O2/c12-6-8-2-1-7(11(13)14)5-10(8)15-9-3-4-9/h1-2,5,9H,3-4H2,(H2,13,14) |
InChI-Schlüssel |
NQTGGFIAYHPTCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


